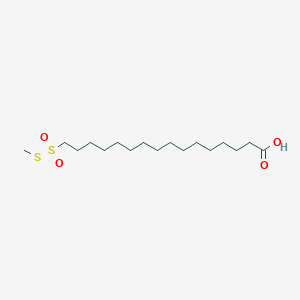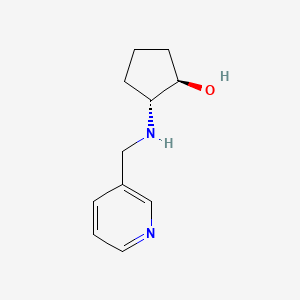
(1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with a hydroxyl group and a pyridin-3-ylmethylamino group, making it an interesting target for synthetic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentanone and pyridin-3-ylmethanol.
Reductive Amination: The key step involves the reductive amination of cyclopentanone with pyridin-3-ylmethanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography to obtain the desired (1R,2R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Reductive Amination: Scaling up the reductive amination process using industrial reactors and optimized reaction conditions.
Chiral Catalysis: Employing chiral catalysts to directly obtain the (1R,2R) enantiomer during the synthesis, thus eliminating the need for chiral resolution.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol: The enantiomer of the compound with different stereochemistry.
(1R,2R)-2-((Pyridin-4-ylmethyl)amino)cyclopentan-1-ol: A similar compound with a pyridin-4-ylmethyl group instead of pyridin-3-ylmethyl.
(1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol: A similar compound with a cyclohexane ring instead of cyclopentane.
Uniqueness
(1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a pyridin-3-ylmethylamino group. This combination of features makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
(1R,2R)-2-(pyridin-3-ylmethylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C11H16N2O/c14-11-5-1-4-10(11)13-8-9-3-2-6-12-7-9/h2-3,6-7,10-11,13-14H,1,4-5,8H2/t10-,11-/m1/s1 |
Clé InChI |
NNQWLCQDQMBKDL-GHMZBOCLSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)O)NCC2=CN=CC=C2 |
SMILES canonique |
C1CC(C(C1)O)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


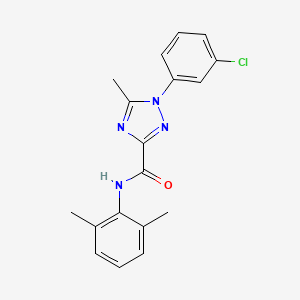
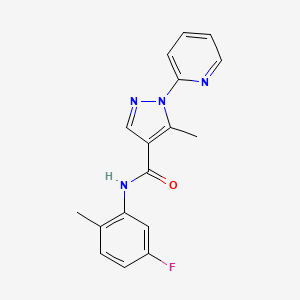

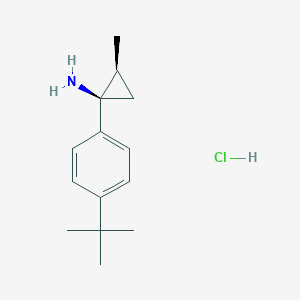
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361757.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361774.png)
![3-Amino-5'-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-indole]-2-carbonitrile](/img/structure/B13361783.png)
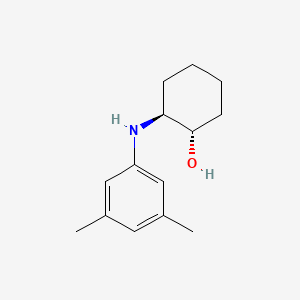

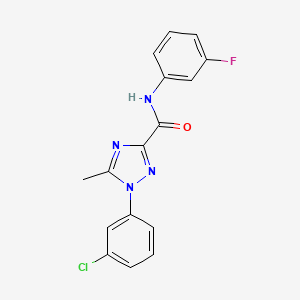
![3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361791.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester](/img/structure/B13361792.png)
![6-(2-Chloro-5-iodophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361797.png)
